N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-7-6-8-16(14(13)2)21-18(23)17(22)20-11-15-12-24-19(25-15)9-4-3-5-10-19/h6-8,15H,3-5,9-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLBXBUNGJLDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,4-Dioxaspiro[4.5]decane Core
The spirocyclic backbone is constructed via acetalization of cyclohexanone with ethylene glycol under acidic catalysis. Cyclohexanone reacts with excess ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) at reflux (110–120°C) for 6–8 hours, yielding 1,4-dioxaspiro[4.5]decane. This step achieves >90% conversion, with the acetal structure confirmed by 1H NMR (δ 1.45–1.70 ppm, cyclohexyl protons; δ 3.80–4.10 ppm, dioxolane protons).
Introduction of the Aminomethyl Group
The aminomethyl moiety is introduced at the 2-position of the spirocyclic acetal through a two-step sequence:
- Bromination : The spiro acetal undergoes free-radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride, selectively substituting a hydrogen at the 2-position to form 2-bromomethyl-1,4-dioxaspiro[4.5]decane.
- Amination : The brominated intermediate reacts with aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. Excess ammonia ensures mono-amination, with a typical yield of 75–80%.
Oxalamide Bond Formation
Stepwise Coupling via Oxalyl Chloride
Oxalyl chloride serves as the bridging agent between the spirocyclic amine and 2,3-dimethylaniline:
- Reaction with 2,3-Dimethylaniline : Oxalyl chloride (1.1 equiv) is added dropwise to a cooled (0°C) solution of 2,3-dimethylaniline in anhydrous dichloromethane (DCM). Triethylamine (2.5 equiv) neutralizes HCl, forming N-(2,3-dimethylphenyl)oxalyl chloride intermediate. The reaction proceeds quantitatively within 2 hours.
- Coupling with Spirocyclic Amine : The intermediate is reacted with 1,4-dioxaspiro[4.5]decan-2-ylmethanamine (1.0 equiv) in DCM at room temperature for 6 hours. The dual amidation achieves 85–90% yield, with purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
One-Pot Oxalamide Synthesis
An alternative method employs in situ generation of the oxalamide using N,N′-carbonyldiimidazole (CDI) as the activating agent:
- Activation of Oxalic Acid : Oxalic acid (1.0 equiv) reacts with CDI (2.2 equiv) in THF at 25°C for 1 hour, forming the bis-imidazolide intermediate.
- Sequential Amine Addition : 2,3-Dimethylaniline (1.0 equiv) is added first, followed by the spirocyclic amine (1.0 equiv), ensuring regioselectivity. The reaction completes in 8 hours, yielding 78–82% of the target compound.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
- Polar Aprotic Solvents : DCM and THF provide optimal solubility for intermediates, whereas ethereal solvents (e.g., diethyl ether) reduce reaction rates due to poor nucleophile activation.
- Temperature Control : Oxalyl chloride reactions require subambient temperatures (0–5°C) to suppress side reactions, while CDI-mediated couplings proceed efficiently at 25°C.
Steric and Electronic Considerations
- The 2,3-dimethyl substituents on the aniline ring hinder over-reaction, ensuring mono-amidation.
- The spirocyclic amine’s methylene bridge enhances nucleophilicity compared to bulkier analogues, accelerating the second amidation step.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water, 70:30) shows ≥98% purity, with retention time = 12.3 minutes.
Industrial-Scale Considerations
Catalytic Efficiency
Palladium-catalyzed amidation, though less common for oxalamides, offers potential for continuous flow synthesis. For example, Pd(OAc)2 (5 mol%) with Xantphos ligand in toluene at 100°C achieves 80% yield in 4 hours.
Waste Management
- Byproduct Recycling : HCl generated during oxalyl chloride reactions is neutralized with aqueous NaOH, producing NaCl for disposal.
- Solvent Recovery : DCM and THF are distilled and reused, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
(a) N1-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-N2-(2,4-difluorophenyl)oxalamide
This compound differs by substituting the 2,3-dimethylphenyl group with a 2,4-difluorophenyl group. Fluorination often enhances lipophilicity and bioavailability, which may improve blood-brain barrier penetration compared to the dimethyl-substituted analog.
(b) (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)
This spirocyclic diol, used as a chiral intermediate, shares the 1,4-dioxaspiro[4.5]decane core but lacks the oxalamide bridge. Its stereochemistry (2R,3R) is critical for asymmetric synthesis, highlighting the importance of spirocyclic stereocenters in directing synthetic pathways .
Oxalamide-Based Flavoring Agents
(a) N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
A potent umami agonist (FEMA 4233), S336 demonstrates the role of oxalamides in flavor enhancement. Unlike the target compound, S336 incorporates a pyridinylethyl group and dimethoxybenzyl substituent, which are essential for binding to the TAS1R1/TAS1R3 umami receptor. This suggests that substitutions on the oxalamide scaffold dictate receptor specificity .
Spirocyclic Sulfonamide Derivatives
Compounds like (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate (Example 6, ) share the spirocyclic framework but incorporate sulfonamide and ester functionalities. These derivatives are often intermediates in protease inhibitor synthesis, indicating that the spiro[4.5]decane system is versatile for drug discovery .
Research Findings and Implications
- Spirocyclic Stability : The 1,4-dioxaspiro[4.5]decane moiety enhances resistance to oxidative degradation compared to linear ethers, as seen in Kanto Reagents’ derivatives .
- Substituent Effects : Fluorinated or methoxylated aromatic groups (e.g., in S336 or the difluorophenyl analog) improve receptor binding or metabolic stability, whereas alkyl groups (e.g., 2,3-dimethylphenyl) may prioritize bulkier interactions .
- Safety Profile : Oxalamides with spirocyclic cores require stringent handling protocols (e.g., P201, P210), suggesting shared reactivity or toxicity risks across this class .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by the presence of a dioxaspiro framework and an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 332.4 g/mol . The specific arrangement of functional groups contributes to its biological reactivity and potential therapeutic applications.
Research indicates that the oxalamide moiety plays a critical role in the compound's interaction with biological targets. It is hypothesized that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to inflammation and apoptosis. The inhibition of these pathways can influence various cellular processes, making it a candidate for further investigation in therapeutic contexts.
Antimicrobial Activity
Preliminary studies have suggested that this compound may exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This action could be beneficial in conditions characterized by chronic inflammation.
Study 1: Inhibition of Kinase Activity
In a study focused on the inhibition of Receptor Interacting Protein Kinase 1 (RIPK1), this compound was shown to effectively inhibit RIPK1's kinase activity. This inhibition plays a crucial role in regulating necroptosis, a form of programmed cell death associated with various diseases, including neurodegenerative disorders and cancer .
Study 2: Antimicrobial Testing
In vitro testing revealed that derivatives of oxalamide compounds exhibit significant antimicrobial activity against several bacterial strains. The study indicated that structural modifications could enhance efficacy, suggesting that this compound may be developed further as an antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| Potential Biological Activities | Antimicrobial, Anti-inflammatory |
| Key Mechanism | Kinase Inhibition |
| Targeted Kinase | RIPK1 |
Q & A
Q. What are the established synthetic routes for preparing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide?
- Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base is a common method. Reaction optimization includes temperature control (e.g., 273 K to minimize side reactions) and post-reaction purification via extraction and crystallization . Similar protocols for structurally analogous oxalamides emphasize stoichiometric ratios (e.g., 1:1 amine-to-oxalyl chloride) and solvent selection (e.g., dioxane or dichloromethane) to enhance yield and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- FTIR identifies functional groups (e.g., carbonyl stretches at ~1679 cm⁻¹ for oxalamide ).
- NMR (¹H and ¹³C) resolves substituent environments (e.g., spirocyclic methylene protons at δ 3.82 ppm , aromatic protons from the 2,3-dimethylphenyl group).
- Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial arrangement. For example, related spirocyclic dioxaspiro compounds show characteristic dihedral angles (e.g., 44.5–77.5° for amide groups) and hydrogen-bonding patterns (e.g., R₂²(10) dimers) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer: The 1,4-dioxaspiro[4.5]decane moiety enhances rigidity and reduces solubility in polar solvents due to its hydrophobic spirocyclic structure. Stability is assessed via thermal analysis (e.g., decomposition temperature >180°C ) and pH-dependent hydrolysis studies. Solubility parameters (Hansen solubility parameters) can be predicted computationally or measured experimentally using HPLC with varied mobile phases .
Advanced Research Questions
Q. How can steric hindrance from the spirocyclic group impact synthetic yield, and how is this addressed?
- Methodological Answer: Steric effects from the 1,4-dioxaspiro group may hinder coupling reactions. Strategies include:
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer: Contradictions may arise from dynamic processes (e.g., restricted rotation of the oxalamide group) or polymorphism. Solutions include:
Q. What advanced techniques are recommended for studying its potential as a ligand in coordination chemistry?
- Methodological Answer: The oxalamide group’s dual carbonyl sites enable metal chelation. Methods include:
Q. How can researchers design experiments to assess the compound’s hydrolytic stability under physiological conditions?
- Methodological Answer: Simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and monitor degradation via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
